molecular formula C6H11N B2533135 Spiro[2.2]pentan-1-ylmethanamine CAS No. 1506601-94-0

Spiro[2.2]pentan-1-ylmethanamine

Cat. No.: B2533135
CAS No.: 1506601-94-0
M. Wt: 97.161
InChI Key: ZCVJMMXCYUHRKP-UHFFFAOYSA-N
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Description

Spiro[22]pentan-1-ylmethanamine is a unique organic compound characterized by its spirocyclic structure The spiro[22]pentane core consists of two cyclopropane rings fused at a single carbon atom, creating a highly strained and rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.2]pentan-1-ylmethanamine typically involves the formation of the spirocyclic core followed by the introduction of the methanamine group. One common method involves the cyclization of suitable precursors under specific conditions. For example, the reaction of a cyclopropane derivative with a suitable amine can yield the desired spirocyclic amine. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.2]pentan-1-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[2.2]pentan-1-one derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Spiro[2.2]pentan-1-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.

    Industry: Used in the development of new materials with unique properties, such as high rigidity and stability.

Mechanism of Action

The mechanism of action of spiro[2.2]pentan-1-ylmethanamine involves its interaction with specific molecular targets. The rigid spirocyclic core can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can modulate various biological pathways, leading to specific physiological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.2]pentane: Lacks the methanamine group but shares the spirocyclic core.

    Spiro[3.3]heptane: A larger spirocyclic compound with different chemical properties.

    Cyclopropylamine: Contains a cyclopropane ring with an amine group but lacks the spirocyclic structure.

Uniqueness

Spiro[22]pentan-1-ylmethanamine is unique due to its combination of a highly strained spirocyclic core and a functional methanamine group

Properties

IUPAC Name

spiro[2.2]pentan-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-4-5-3-6(5)1-2-6/h5H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVJMMXCYUHRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506601-94-0
Record name {spiro[2.2]pentan-1-yl}methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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